Physicochemical properties of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine
Physicochemical properties of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine
An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine
Abstract
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and FDA-approved therapeutics.[1][2][3] This guide focuses on a specific derivative, 2-(4-methylpiperidin-1-yl)thiazol-4-amine, a molecule embodying the structural features common to novel drug candidates. Due to the scarcity of publicly available experimental data for this specific compound, this document serves as a comprehensive methodological framework. It provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to rigorously determine its critical physicochemical properties. By synthesizing established analytical techniques with expert insights, this guide establishes a self-validating system for the characterization of this and other novel chemical entities, ensuring data integrity and accelerating the drug development pipeline.
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a privileged scaffold, a term used in medicinal chemistry to denote molecular frameworks that are capable of binding to multiple biological targets. Its significance is underscored by its presence in drugs spanning various therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The molecule 2-(4-methylpiperidin-1-yl)thiazol-4-amine combines this critical core with a substituted piperidine ring, a common aliphatic heterocycle used to modulate properties like solubility, basicity, and receptor affinity.
A thorough understanding of a compound's physicochemical properties is non-negotiable in drug discovery. These parameters—namely pKa, lipophilicity (logP/logD), and aqueous solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, directly impacting its bioavailability, efficacy, and safety. This guide provides the experimental blueprint for elucidating these properties for our target molecule.
Predicted Physicochemical Profile
In the absence of empirical data, computational models provide a valuable starting point for understanding a molecule's likely behavior. The following table summarizes the predicted physicochemical properties for 2-(4-methylpiperidin-1-yl)thiazol-4-amine, calculated using established algorithms. These values are essential for planning experimental work, such as selecting appropriate buffer systems and solvent compositions.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₈N₄S | Defines the elemental composition and exact mass. |
| Molecular Weight | 226.34 g/mol | Influences diffusion and transport across membranes; typically <500 Da for oral drugs. |
| pKa (Most Basic) | ~8.5 - 9.5 | Governs ionization state, impacting solubility, permeability, and target binding. The piperidine nitrogen is predicted to be the most basic center. |
| logP | ~1.5 - 2.5 | Measures lipophilicity, affecting membrane permeability, protein binding, and metabolism. Values in this range are often favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 (amine -NH₂) | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 (2x ring N, amine N, S) | Influences solubility and target binding interactions. |
| Polar Surface Area (PSA) | ~70-80 Ų | Correlates with membrane permeability; values <140 Ų are generally associated with good cell penetration. |
Experimental Determination of Key Physicochemical Properties
This section details the gold-standard experimental protocols for determining the most critical physicochemical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Acid Dissociation Constant (pKa) Determination
Expertise & Causality: The pKa dictates the extent of a molecule's ionization at a given pH. For an amine-containing compound like our target, the pKa of its conjugate acid (pKaH) is crucial. It determines solubility in the acidic environment of the stomach and its charge state at the physiological pH of 7.4, which affects its ability to cross cell membranes and interact with its biological target. Potentiometric titration is the definitive method as it directly measures the buffering capacity of the molecule against a titrant, providing a highly accurate pKa value.[4][5]
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh ~1-2 mg of 2-(4-methylpiperidin-1-yl)thiazol-4-amine and dissolve it in a known volume (e.g., 5 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete solubility. The use of a co-solvent is justified for compounds with moderate to low aqueous solubility.
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System Setup:
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Place the solution in a thermostatted vessel maintained at 25 °C.
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Immerse a calibrated glass pH electrode and a precision automated burette tip into the solution.
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Maintain a constant stir rate and purge the headspace with nitrogen to prevent dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of basic compounds.
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Titration:
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Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic centers.
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Add the titrant in small, precise increments (e.g., 0.005 mL) and record the pH after each addition, allowing the reading to stabilize.
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-
Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is determined from the pH at the half-equivalence point. For more accuracy, calculate the first derivative of the curve (dpH/dV); the peak of the derivative plot indicates the equivalence point (Veq). The pKa is the pH at Veq/2.
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The presence of two inflection points would suggest two distinct basic centers with measurable pKa values in the aqueous window.
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Caption: Workflow for LogD determination via RP-HPLC.
Aqueous Solubility Determination
Expertise & Causality: Poor aqueous solubility is a primary cause of drug candidate failure. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), relevant for early, high-throughput screening. Thermodynamic solubility is the true equilibrium concentration and is critical for later-stage development. [6]A multi-faceted approach is recommended, starting with a simple nephelometric screen and progressing to a more rigorous shake-flask method for lead compounds. [7][8][9] Experimental Protocol: Thermodynamic Shake-Flask Method
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Sample Preparation: Add an excess amount of solid 2-(4-methylpiperidin-1-yl)thiazol-4-amine to a series of vials containing aqueous buffer at various pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure equilibrium is reached.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the solution to reach equilibrium with the solid material.
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.
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Quantification:
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Take a precise aliquot of the clear supernatant.
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Dilute it with a suitable solvent (e.g., mobile phase from an HPLC assay).
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Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.
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Data Reporting: The determined concentration is reported as the thermodynamic solubility in mg/mL or µM at the specified pH and temperature.
Logical Flow for Selecting a Solubility Assay
Caption: Decision logic for selecting an appropriate solubility assay.
Conclusion
While specific experimental data for 2-(4-methylpiperidin-1-yl)thiazol-4-amine remains to be published, this guide provides the authoritative framework required for its complete physicochemical characterization. The protocols outlined herein for determining pKa, LogD, and solubility are robust, reproducible, and grounded in the fundamental principles of medicinal chemistry. By applying these methodologies, researchers can generate the high-quality, reliable data necessary to assess the drug-like potential of this and other novel 2-aminothiazole derivatives, enabling informed decisions and advancing the journey from chemical entity to therapeutic agent.
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